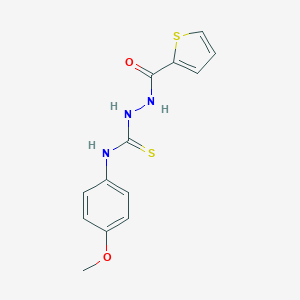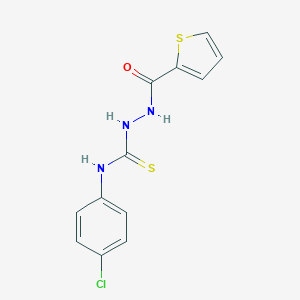![molecular formula C24H17N7S2 B292760 11,13-dimethyl-6-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B292760.png)
11,13-dimethyl-6-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents under controlled conditions . The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired pyrido[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Benzylamine (BnNH2) for substitution reactions.
Major Products
Oxidation Products: Sulfoxide and sulfone derivatives.
Substitution Products: Compounds with various functional groups introduced at the sulfur atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and survival . By inhibiting these kinases, the compound can disrupt abnormal cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities, including anticancer, antibacterial, and CNS depressive effects.
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with potential therapeutic applications.
Uniqueness
What sets 7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various research applications .
Properties
Molecular Formula |
C24H17N7S2 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
11,13-dimethyl-6-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C24H17N7S2/c1-14-12-15(2)28-22-18(14)19-20(32-22)23(27-13-26-19)33-24-30-29-21(16-8-10-25-11-9-16)31(24)17-6-4-3-5-7-17/h3-13H,1-2H3 |
InChI Key |
BRUMQOXQMQYDQW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NN=C(N4C5=CC=CC=C5)C6=CC=NC=C6)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NN=C(N4C5=CC=CC=C5)C6=CC=NC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B292678.png)


![5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B292682.png)
![4-Amino-2-[2-[(4-amino-5-cyanopyrimidin-2-yl)amino]ethylamino]pyrimidine-5-carbonitrile](/img/structure/B292685.png)
![N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292687.png)
![N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292688.png)
![2-[(4-Fluorobenzyl)oxy]-4-(4-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292692.png)
![(14E)-11-(2-chlorophenyl)-14-[(4-methoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B292693.png)
![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B292694.png)
![3-[(2-chlorobenzyl)sulfanyl]-N-cyclohexyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292696.png)
![10-[(4-Chlorophenyl)methylsulfanyl]-12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-3-carboxylic acid](/img/structure/B292699.png)
![diethyl 2-{[(allylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B292700.png)
![5-benzyl-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B292702.png)
